Cas no 82-07-5 (Xanthene-9-carboxylic acid)

Xanthene-9-carboxylic acid is a versatile organic compound characterized by its xanthene core functionalized with a carboxylic acid group at the 9-position. This structure imparts unique photophysical and chemical properties, making it valuable in applications such as fluorescent dyes, molecular probes, and organic synthesis intermediates. Its rigid polycyclic framework enhances stability, while the carboxylic acid moiety allows for further derivatization or conjugation. The compound is particularly useful in developing pH-sensitive fluorescent materials and as a building block for advanced functional molecules. High purity grades are available to meet rigorous research and industrial requirements, ensuring reproducibility in sensitive applications.
Xanthene-9-carboxylic acid structure
Xanthene-9-carboxylic acid structure
Product Name:Xanthene-9-carboxylic acid
CAS No:82-07-5
MF:C14H10O3
MW:226.227404117584
MDL:MFCD00005059
CID:81702
PubChem ID:65736
Update Time:2025-06-11

Xanthene-9-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 9H-Xanthene-9-carboxylic acid
    • xanthoic acid
    • Methyl xanthene-9-carboxylate
    • 9-Xanthene carboxylic acid
    • Xomthene-9-carboxylic methylester acid
    • Xanthene-9-Carboxylicacid
    • Xanthene-9-carboxylicacid (6CI,7CI,8CI)
    • 9-Carboxyxanthene
    • 9H-Xanthen-9-carboxylic acid
    • NSC 66208
    • Xanthanoic acid
    • Xanthenecarboxylic acid
    • Xanthine-9-carboxylic acid
    • Xanthene-9-carboxylic acid
    • 9-Xanthenecarboxylic acid
    • VSBFNCXKYIEYIS-UHFFFAOYSA-N
    • 63A81F6A8V
    • PubChem17697
    • Maybridge1_006340
    • 9-xanthenylcarboxylic acid
    • Oprea1_658386
    • KSC448G1F
    • 9H-Xanthene-9-carboxylicacid
    • Xanthene-?9-?carboxylic acid
    • HMS559I04
    • Xanthene-9-carbo
    • Xanthene-9-carboxylic acid (6CI, 7CI, 8CI)
    • RH 00001
    • CHEMBL520
    • NS00038165
    • W-104189
    • InChI=1/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16
    • Xanthene-9-carboxylic acid, 98%
    • FT-0621692
    • EN300-19838
    • UNII-63A81F6A8V
    • CCG-50997
    • DTXSID70231501
    • UJQ
    • NSC66208
    • NSC-66208
    • SR-01000640328-1
    • STR04914
    • F2191-0100
    • AKOS000119690
    • XANTHENE CARBOXYLIC ACID (20%)
    • AC-11924
    • CS-W020578
    • Q27263597
    • 82-07-5
    • Xanthanoic acid, United States Pharmacopeia (USP) Reference Standard
    • MFCD00005059
    • CHEBI:191142
    • AM20041202
    • XANTHANOIC ACID [USP-RS]
    • EINECS 201-394-9
    • X0031
    • PS-4501
    • Z104475708
    • SCHEMBL40617
    • 9~{H}-xanthene-9-carboxylic acid
    • BBL010931
    • STK801990
    • MDL: MFCD00005059
    • Inchi: 1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16)
    • InChI Key: VSBFNCXKYIEYIS-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)OC2C1=CC=CC=2)O
    • BRN: 174414

Computed Properties

  • Exact Mass: 226.06300
  • Monoisotopic Mass: 226.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Solids
  • Density: 1.335
  • Melting Point: 221-225 °C (lit.)
  • Boiling Point: 391.3 °C at 760 mmHg
  • Flash Point: 153.1 °C
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 46.53000
  • LogP: 3.00880
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Xanthene-9-carboxylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at room temperature

Xanthene-9-carboxylic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Xanthene-9-carboxylic acid Production Method

Production Method 1

Reaction Conditions
Reference
9-Xanthenecarboxylic acid
, Romania, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Acetic acid ;  24 h, rt → 80 °C
Reference
Amyl nitrite-mediated conversion of aromatic and heteroaromatic primary amides to carboxylic acids
Potter, Garrett T.; et al, Tetrahedron Letters, 2015, 56(37), 5153-5156

Production Method 3

Reaction Conditions
Reference
9-Xanthenecarboxylic acid
, Romania, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 10 min, -78 °C
2.2 -78 °C; -78 °C → rt; 20 min, rt
Reference
High-Fidelity Dimerization of Xanthenyl Radicals and Dynamic Qualities of a Congested Ethane: Diethyl Dixanthenyl-9,9'-Dicarboxylate
Hogan, David T. ; et al, European Journal of Organic Chemistry, 2022, 2022(1),

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 10 min, -78 °C
1.2 -78 °C; -78 °C → rt; 20 min, rt
Reference
High-Fidelity Dimerization of Xanthenyl Radicals and Dynamic Qualities of a Congested Ethane: Diethyl Dixanthenyl-9,9'-Dicarboxylate
Hogan, David T. ; et al, European Journal of Organic Chemistry, 2022, 2022(1),

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  N,N′-Methanetetraylbis[benzenamine] Solvents: Dimethyl sulfoxide
Reference
The carboxylation of active methylene compounds with diphenylcarbodiimide and potassium carbonate
Chiba, Koji; et al, Chemistry Letters, 1990, (1), 39-42

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Water ;  35 min, 29 °C
Reference
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides
Yedage, Subhash L.; et al, Journal of Organic Chemistry, 2017, 82(11), 5769-5781

Xanthene-9-carboxylic acid Raw materials

Xanthene-9-carboxylic acid Preparation Products

Xanthene-9-carboxylic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:82-07-5)占吨酸
Order Number:LE2469181;LE13212
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82-07-5)Xanthene-9-carboxylic acid
Order Number:A840243
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):667.0
Email:sales@amadischem.com

Additional information on Xanthene-9-carboxylic acid

Introduction to Xanthene-9-carboxylic Acid (CAS No. 82-07-5)

Xanthene-9-carboxylic acid, a compound with the chemical formula C13H8O4 and the CAS number 82-07-5, is a derivative of xanthene that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic compound, characterized by a benzopyrene core with a carboxylic acid substituent at the 9-position, exhibits a unique set of chemical and biological properties that make it a valuable scaffold for developing novel therapeutic agents.

The structural integrity of Xanthene-9-carboxylic acid is defined by its xanthene backbone, which consists of a fused benzene and pyran ring system. The presence of the carboxylic acid group at the 9-position introduces a polar functional moiety, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This feature has been exploited in various research applications, particularly in the design of bioactive molecules targeting neurological disorders, inflammation, and cancer.

In recent years, Xanthene-9-carboxylic acid has emerged as a key intermediate in the synthesis of more complex pharmacophores. Its versatility as a building block allows for modifications at multiple sites, enabling the creation of derivatives with tailored biological activities. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. The carboxylic acid group can be further functionalized into esters, amides, or other derivatives, expanding its utility in drug discovery.

The pharmaceutical industry has been particularly interested in Xanthene-9-carboxylic acid due to its potential applications in treating chronic diseases. Studies have demonstrated its role in modulating inflammatory responses by interacting with specific cytokine pathways. Additionally, its xanthene core has been investigated for its ability to cross the blood-brain barrier, making it a promising candidate for neuroprotective agents. These findings have spurred further research into its derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Beyond its pharmaceutical applications, Xanthene-9-carboxylic acid has found utility in analytical chemistry and material science. Its fluorescence properties make it suitable for use as a fluorescent probe in biochemical assays, enabling researchers to study protein-protein interactions and cellular processes with high precision. Moreover, its stability under various conditions has made it a valuable component in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

The synthesis of Xanthene-9-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors such as anthracene or xanthone. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more accessible for industrial applications. Researchers have also explored greener synthetic routes, utilizing biocatalysis and microwave-assisted reactions to minimize waste and energy consumption.

In conclusion, Xanthene-9-carboxylic acid (CAS No. 82-07-5) is a multifaceted compound with broad applications in pharmaceuticals, biochemical research, and material science. Its unique structural features and functional versatility have positioned it as a cornerstone molecule in drug discovery and technological innovation. As research continues to uncover new applications for this compound and its derivatives, its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82-07-5)占吨酸
LE2469181;LE13212
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:82-07-5)Xanthene-9-carboxylic acid
A840243
Purity:99%
Quantity:500g
Price ($):667.0
Email